molecular formula C16H16ClFS B14142522 1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene CAS No. 88848-16-2

1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene

Cat. No.: B14142522
CAS No.: 88848-16-2
M. Wt: 294.8 g/mol
InChI Key: PCEBPKIHODIDMJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene is an organic compound with a complex structure that includes a chloromethyl group, a fluorine atom, and a sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene typically involves multiple steps. One common method includes the chloromethylation of a fluorobenzene derivative followed by the introduction of the sulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Coupling Reactions: The benzene ring allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.

Major Products Formed

Scientific Research Applications

1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloromethyl and fluorobenzene derivatives, such as:

  • 1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene
  • 1-(Chloromethyl)-4-fluoro-2-{[4-(methyl)phenyl]sulfanyl}benzene

Uniqueness

What sets 1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. The presence of both a fluorine atom and a sulfanyl group on the benzene ring provides distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

88848-16-2

Molecular Formula

C16H16ClFS

Molecular Weight

294.8 g/mol

IUPAC Name

1-(chloromethyl)-4-fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzene

InChI

InChI=1S/C16H16ClFS/c1-11(2)12-4-7-15(8-5-12)19-16-9-14(18)6-3-13(16)10-17/h3-9,11H,10H2,1-2H3

InChI Key

PCEBPKIHODIDMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2=C(C=CC(=C2)F)CCl

Origin of Product

United States

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